6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a fused pyrrolo-pyridine core substituted with a fluorine atom at position 6 and a nitrile group at position 5. The fluorine atom enhances metabolic stability and modulates electronic effects, while the nitrile group can act as a hydrogen bond acceptor or participate in click chemistry .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-5-3-7-6(1-2-11-7)12-8(5)4-10/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCXCYQIACJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorine Incorporation
Fluorination is achieved early in the synthesis to avoid post-cyclization functionalization challenges. A patent describing 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis suggests starting with 2-chloro-5-fluoronicotinic acid, which undergoes reduction to 2-chloro-3-hydroxymethyl-5-fluoropyridine. This approach ensures regioselective fluorine placement, critical for maintaining the compound’s electronic profile.
Cyanation at Position 5
Introducing the nitrile group necessitates careful reagent selection. Palladium-catalyzed cyanation using zinc cyanide or trimethylsilyl cyanide is effective post-cyclization. For example, treating 6-fluoro-1H-pyrrolo[3,2-b]pyridine with CuCN in dimethylformamide (DMF) at 120°C for 12 hours achieves 5-cyanation with 70–75% yield. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 5-bromo derivative) with KCN in the presence of a phase-transfer catalyst improves selectivity.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing solvent systems and minimizing corrosive reagents. A continuous flow process adapted from pyrido[1,2-b]indazole production employs tubular reactors to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 130–140°C | Prevents side reactions |
| Solvent | Ethanol/water (4:1) | Balances solubility and cost |
| Catalyst | Pd/C (5 wt%) | Enhances cyanation efficiency |
| Reaction Time | 3–4 hours (flow) | Reduces decomposition |
This method achieves >90% conversion with a throughput of 10 kg/day in pilot-scale trials.
Mechanistic Insights and Byproduct Management
Cyclization proceeds via initial nucleophilic attack of the β-diketone enol on the N-amino-2-iminopyridine, followed by oxidative dehydrogenation to form the aromatic system. Common byproducts include dimerized intermediates and over-oxidized species, which are minimized by controlling oxygen partial pressure below 1 atm. Post-reaction purification via recrystallization from ethanol/water mixtures yields >98% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods:
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Microwave Cyclization | 85 | 97 | Moderate | Rapid reaction times |
| Flow Reactor Cyanation | 92 | 95 | High | Continuous production |
| Hydrazine-Mediated | 78 | 90 | Low | Mild conditions |
Microwave-assisted cyclization excels in research settings, while flow reactor systems are preferred for industrial applications due to their reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1.1 Cancer Treatment
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, a study highlighted the synthesis of a series of pyrrolo[2,3-b]pyridine derivatives that demonstrated potent inhibitory effects on FGFR1, 2, and 3. Among these, specific compounds showed IC50 values as low as 7 nM against FGFR1, indicating their potential as effective cancer therapeutics targeting FGFR pathways .
1.2 Neurological Disorders
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to modulate neurological functions. These compounds have shown promise in treating diseases related to the nervous system by influencing neurotransmitter pathways and exhibiting neuroprotective properties . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological conditions.
1.3 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Certain derivatives have demonstrated the capacity to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting applications in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The substituents on the pyrrolo-pyridine core critically influence physicochemical and biological properties. Key comparisons include:
Key Insights :
- Fluorine vs.
- Nitrile Position : The nitrile at C5 in the target compound contrasts with the ketone in 5-fluoro-6-oxo derivatives, affecting solubility and hydrogen-bonding capacity .
Heterocyclic Core Modifications
Replacing the pyrrolo ring with other heterocycles alters electronic profiles and bioactivity:
Key Insights :
- Thieno vs. Pyrrolo: Thieno analogues (e.g., 2-methylthieno) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Pyrazolo Derivatives: Pyrazolo[3,4-b]pyridine-5-carbonitriles (e.g., 6-benzylamino derivative) show potent COX-2 inhibition (IC50 = 0.11 μM), highlighting the impact of nitrogen-rich cores on target selectivity .
Biological Activity
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a fused pyrrole and pyridine ring system with a fluorine atom and a cyano group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅FN₂
- Molecular Weight : 136.13 g/mol
- Structural Features : The compound contains a pyridine ring fused to a pyrrole ring, with a fluorine substituent at the 6-position and a cyano group at the 5-position.
Synthesis
The synthesis of this compound typically involves:
- Cyclization of Precursors : Commonly achieved through the reaction of 2-cyanopyridine with fluorinated reagents under basic conditions.
- Reaction Conditions : The process is optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield.
The primary mechanism of action for this compound involves its interaction with specific kinases. It binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways that regulate cell proliferation and apoptosis in cancer cells .
Inhibitory Effects on Kinases
Research indicates that this compound exhibits significant inhibitory effects on various protein kinases involved in cancer progression:
- Target Kinases : IGF1, Aurora kinases, Src family kinases, and others.
- Biological Implications : Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Case Study 1: Kinase Inhibition
In a study focusing on the inhibition of cyclin-dependent kinases (CDKs), derivatives of pyrrolo[3,2-b]pyridine compounds were evaluated for their efficacy. The compounds showed IC50 values indicating potent inhibition against CDK2 and CDK9, suggesting strong potential for therapeutic applications in oncology .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.36 |
| Compound B | CDK9 | 1.8 |
Case Study 2: Antitumor Activity
Another study assessed the antitumor activity of this compound in various human tumor cell lines (HeLa, HCT116). Results indicated that the compound effectively inhibited cell proliferation with notable selectivity towards malignant cells over normal cells .
| Cell Line | Proliferation Inhibition (%) |
|---|---|
| HeLa | 75 |
| HCT116 | 68 |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using 2-amino-1H-pyrrole derivatives and fluorinated carbonitrile precursors under acidic conditions (e.g., acetic acid) . Optimization involves adjusting stoichiometry, temperature (60–100°C), and catalyst choice (e.g., Lewis acids like ZnCl₂) to improve yield (>75%) and purity. Solvent selection (e.g., isopropanol or methanol) also impacts crystallization efficiency .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and fluorine coupling patterns (e.g., δ ~8.3–7.4 ppm for pyrrole/pyridine protons) .
- IR Spectroscopy : Detection of cyano (C≡N) stretches (~2200 cm⁻¹) and N-H vibrations (~3350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ~177 for C₈H₄FN₃) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Testing against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. What strategies are used to investigate the influence of fluorine substitution on reactivity and bioactivity?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace fluorine with amines/thiols under basic conditions to study electronic effects .
- SAR Studies : Synthesize analogs with halogens (Cl/Br) or methyl groups at the 6-position to compare potency in biological assays .
- Computational Analysis : Density Functional Theory (DFT) to map electrostatic potential and Fukui indices for predicting reactive sites .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., EGFR or Aurora kinases) to prioritize derivatives with optimal binding affinity .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to filter candidates .
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with activity data to refine structural modifications .
Q. What are the key challenges in characterizing degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic stress, followed by LC-MS/MS to identify breakdown products .
- Stability-Indicating Methods : Develop HPLC/UV methods with peak purity analysis to distinguish degradation artifacts .
Q. How does the compound’s electronic structure compare to non-fluorinated analogs in material science applications?
- Methodological Answer :
- Cyclic Voltammetry : Compare redox potentials to evaluate electron-withdrawing effects of fluorine .
- Photophysical Studies : Measure fluorescence quantum yields and Stokes shifts for optoelectronic applications .
Contradictions and Limitations in Current Research
- Synthetic Yields : While some methods report >80% yields , others note challenges in purifying fluorinated intermediates due to byproduct formation .
- Biological Data : Antitumor activity varies significantly across cell lines, suggesting context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
